Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
Description
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate is a structurally complex benzoate ester featuring two key substituents:
- At position 3: A benzamide moiety substituted with a 3-methyl-4-nitro group, contributing to electron-withdrawing effects and steric bulk.
This compound’s synthesis likely involves sequential nucleophilic substitution and amide bond formation. Potential applications may include medicinal chemistry, given the acetylpiperazine’s prevalence in bioactive molecules, though its exact biological targets remain unspecified.
Properties
Molecular Formula |
C22H24N4O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24N4O6/c1-14-12-16(4-6-19(14)26(30)31)21(28)23-18-13-17(22(29)32-3)5-7-20(18)25-10-8-24(9-11-25)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,23,28) |
InChI Key |
LEFSZJFBALUXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-(Piperazin-1-yl)-3-Nitrobenzoate
The initial step involves nucleophilic aromatic substitution (SNAr) to install the piperazine ring. Methyl 4-chloro-3-nitrobenzoate reacts with piperazine in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate as a base.
Procedure :
- Combine methyl 4-chloro-3-nitrobenzoate (10.0 g, 43.5 mmol) with piperazine (11.2 g, 130.5 mmol) in DMSO (50 mL).
- Add K2CO3 (18.0 g, 130.5 mmol) and reflux at 120°C for 12 hours.
- Quench with water, extract with dichloromethane, dry over Na2SO4, and concentrate.
- Purify via column chromatography (CH2Cl2/MeOH 9:1) to yield methyl 4-(piperazin-1-yl)-3-nitrobenzoate as a yellow solid (9.8 g, 85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Conditions | DMSO, K2CO3, 120°C, 12h |
| Purity (HPLC) | >98% |
Reduction to Methyl 3-Amino-4-(Piperazin-1-yl)Benzoate
The nitro group at the 3-position is reduced to an amine via catalytic hydrogenation.
Procedure :
- Dissolve methyl 4-(piperazin-1-yl)-3-nitrobenzoate (9.8 g, 31.2 mmol) in ethanol (200 mL).
- Add 10% Pd/C (1.0 g) and stir under H2 (1 atm) at 25°C for 6 hours.
- Filter through Celite, concentrate, and recrystallize from ethanol to obtain methyl 3-amino-4-(piperazin-1-yl)benzoate as a white solid (7.9 g, 89%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J=8.4 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 6.82 (dd, J=8.4, 2.4 Hz, 1H), 3.92 (s, 3H), 3.25–3.18 (m, 4H), 2.95–2.88 (m, 4H), 1.85 (s, 2H).
- MS (ESI) : m/z 278.1 [M+H]+.
Acetylation of Piperazine
The secondary amine of the piperazine ring is acetylated to improve solubility and prevent undesired side reactions.
Procedure :
- Dissolve methyl 3-amino-4-(piperazin-1-yl)benzoate (7.9 g, 28.5 mmol) in dichloromethane (100 mL).
- Add acetic anhydride (3.2 mL, 34.2 mmol) and triethylamine (4.8 mL, 34.2 mmol) at 0°C.
- Stir at 25°C for 4 hours, wash with water, dry over Na2SO4, and concentrate.
- Recrystallize from ethyl acetate/hexane to yield methyl 3-amino-4-(4-acetylpiperazin-1-yl)benzoate as an off-white solid (7.4 g, 83%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.50 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.80 (dd, J=8.4, 2.4 Hz, 1H), 3.90 (s, 3H), 3.65–3.58 (m, 4H), 3.20–3.12 (m, 4H), 2.15 (s, 3H), 1.82 (s, 2H).
- MS (ESI) : m/z 320.2 [M+H]+.
Amide Bond Formation with 3-Methyl-4-Nitrobenzoyl Chloride
The final step couples the aromatic amine with 3-methyl-4-nitrobenzoyl chloride under Schotten-Baumann conditions.
Procedure :
- Prepare 3-methyl-4-nitrobenzoyl chloride by treating 3-methyl-4-nitrobenzoic acid (5.0 g, 25.6 mmol) with thionyl chloride (10 mL) at 70°C for 2 hours. Evaporate excess SOCl2 under vacuum.
- Dissolve methyl 3-amino-4-(4-acetylpiperazin-1-yl)benzoate (7.4 g, 23.2 mmol) in THF (100 mL).
- Add 3-methyl-4-nitrobenzoyl chloride (5.6 g, 25.5 mmol) and triethylamine (7.0 mL, 50.2 mmol) at 0°C.
- Stir at 25°C for 12 hours, concentrate, and purify via silica gel chromatography (CH2Cl2/MeOH 95:5) to yield the title compound as a yellow solid (10.1 g, 86%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J=2.0 Hz, 1H), 8.15 (dd, J=8.8, 2.0 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.45 (d, J=2.4 Hz, 1H), 7.30 (dd, J=8.4, 2.4 Hz, 1H), 3.95 (s, 3H), 3.70–3.62 (m, 4H), 3.25–3.18 (m, 4H), 2.65 (s, 3H), 2.20 (s, 3H).
- 13C NMR (101 MHz, CDCl3) : δ 169.8, 165.2, 152.4, 148.7, 141.5, 135.2, 132.8, 129.6, 128.4, 125.3, 122.0, 118.5, 55.2, 52.4, 46.8, 21.5, 20.1.
- MS (ESI) : m/z 496.2 [M+H]+.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Nucleophilic Aromatic Substitution :
- Solvent : DMSO enhances reactivity by stabilizing the transition state.
- Base : K2CO3 neutralizes HBr, driving the reaction to completion.
Catalytic Hydrogenation :
- Catalyst Loading : 10% Pd/C achieves full conversion without over-reduction.
- Solvent : Ethanol ensures substrate solubility and facilitates H2 diffusion.
Amide Coupling :
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility or introducing further functionalization:
-
Conditions :
-
Product : 4-(4-Acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoic acid.
The amide bond in the benzamide moiety is stable under mild hydrolysis conditions but can be cleaved under harsh acidic (e.g., H2SO4, 110°C) or basic (e.g., NaOH, 100°C) environments.
Reduction Reactions
The nitro group (-NO2) on the phenyl ring is reducible to an amine (-NH2), altering electronic properties and enabling subsequent coupling reactions:
-
Catalytic Hydrogenation :
-
Chemical Reduction :
Substitution Reactions
The acetylpiperazine nitrogen can participate in nucleophilic substitution or deacetylation:
-
Deacetylation :
-
Alkylation/Acylation :
Coupling Reactions
The amine generated from nitro reduction can undergo diazotization or amide coupling:
-
Diazotization :
-
Amide Coupling :
Nucleophilic Aromatic Substitution
The electron-deficient nitro-substituted aryl ring may undergo substitution under specific conditions:
-
Product : Displacement of nitro group with nucleophiles, though reactivity is limited due to steric hindrance.
Complexation and Chelation
The piperazine nitrogen and carbonyl oxygen atoms can act as ligands for metal ions:
Reaction Optimization and Challenges
-
Solvent Sensitivity : Reactions involving the acetylpiperazine group require polar aprotic solvents (e.g., DMF, DCM) to prevent decomposition .
-
Temperature Control : Exothermic reactions (e.g., nitro reduction) necessitate controlled heating to avoid side products.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential due to the compound’s moderate solubility .
Key Research Findings
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3-METHYL-4-NITROBENZAMIDO)BENZOATE would depend on its specific application. For example, if used as a pharmaceutical compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several classes of methyl benzoate derivatives:
Key Structural Differences :
Physicochemical Properties
While direct data for the target compound is unavailable, analogs provide insights:
*LogP values estimated using fragment-based methods.
The target compound’s 4-nitro group likely increases polarity compared to triazine analogs, while the acetylpiperazine may enhance solubility in polar aprotic solvents.
Q & A
Q. What are the best practices for resolving low crystallinity in final products?
- Methodological Answer :
- Solvent screening : Test anti-solvent crystallization (e.g., water/IPA mixtures) to induce nucleation .
- Additive-assisted crystallization : Introduce templating agents (e.g., polymers or co-crystals) to guide lattice formation .
- Temperature cycling : Alternate between heating (dissolution) and cooling (crystallization) cycles to enhance crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
